((addition))-DHMEQ
((addition))-DHMEQ
The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: (+)-DHMEQ down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by (+)-DHMEQ are prevented by ROS scavenger NAC. [1] (+)-DHMEQ is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]
Brand Name:
Vulcanchem
CAS No.:
287194-41-6
VCID:
VC0007391
InChI:
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1
SMILES:
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Molecular Formula:
C₁₃H₁₁NO₅
Molecular Weight:
261.23
((addition))-DHMEQ
CAS No.: 287194-41-6
Inhibitors
VCID: VC0007391
Molecular Formula: C₁₃H₁₁NO₅
Molecular Weight: 261.23
CAS No. | 287194-41-6 |
---|---|
Product Name | ((addition))-DHMEQ |
Molecular Formula | C₁₃H₁₁NO₅ |
Molecular Weight | 261.23 |
IUPAC Name | 2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
Standard InChI | InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1 |
Standard InChIKey | IUOMATKBBPCLFR-GRYCIOLGSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Description | The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: (+)-DHMEQ down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by (+)-DHMEQ are prevented by ROS scavenger NAC. [1] (+)-DHMEQ is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2] |
Reference | [1]. Celegato M et al. The NF-κB inhibitor DHMEQ decreases survival factors, overcomes the protective activity of microenvironmentand synergizes with chemotherapy agents in classical Hodgkin lymphoma. Cancer Lett. 2014 Jul 10;349(1):26-34.[2]. Lampiasi N et al. Poly (ADP-ribose) polymerase inhibition synergizes with the NF-κB inhibitor DHMEQ to kill hepatocellular carcinoma cells. Biochim Biophys Acta. 2014 Nov;1843(11):2662-73.[3]. Matsumoto N et al. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C. Bioorg Med Chem Lett. 2000 May 1;10(9):865-9.[4]. Yoshikazu Suzuki et al. Preparation and biological activities of optically active dehydroxymethylepoxyquinomicin, a novel NF-κB inhibitor. Tetrahedron. Tetrahedron 60 (2004) 7061-7066 |
PubChem Compound | 53310057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume